2-(2-Thiazolyl)imidazole-5-methanol

ALK5 inhibitor regioisomerism medicinal chemistry

Problem: Developing SAR around ALK5 (TGF-β type I receptor) inhibitors requires an authentic thiazolylimidazole scaffold with a functionalizable handle, but structurally similar analogs exhibit divergent IC₅₀ values-ranging from 8.2 nM to >1 µM in the same series-making substitution scientifically unsound. Solution: 2-(2-Thiazolyl)imidazole-5-methanol (CAS 1565495-44-4, C₇H₇N₃OS, MW 181.22) provides the precise 2-thiazolyl regioisomer and a hydroxymethyl group at the imidazole 5-position for direct synthetic elaboration. Key advantages: - Conformationally distinct from fused imidazo[2,1-b]thiazoles, enabling exploration of complementary vectors for kinase selectivity. - Primary alcohol enables chemoselective oxidation, Mitsunobu reactions, or conversion to amine/ether/ester derivatives. - Available alongside the 5-thiazolyl regioisomer (CAS 1510485-14-9) for systematic head-to-head selectivity profiling.

Molecular Formula C7H7N3OS
Molecular Weight 181.22 g/mol
Cat. No. B13703054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Thiazolyl)imidazole-5-methanol
Molecular FormulaC7H7N3OS
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C2=NC=C(N2)CO
InChIInChI=1S/C7H7N3OS/c11-4-5-3-9-6(10-5)7-8-1-2-12-7/h1-3,11H,4H2,(H,9,10)
InChIKeyFBSIXKIWYBTMOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Thiazolyl)imidazole-5-methanol: Key ALK5 Building Block


2-(2-Thiazolyl)imidazole-5-methanol (CAS: 1565495-44-4) is a heterocyclic compound with molecular formula C7H7N3OS and molecular weight 181.22 g/mol that combines a thiazole ring and an imidazole ring connected via a C–C bond at the imidazole 2-position, with a reactive hydroxymethyl (–CH2OH) substituent at the imidazole 5-position [1]. This scaffold places the compound directly within the structural scope of thiazolylimidazole derivatives claimed as ALK5 (TGF-β type I receptor) inhibitors in patents assigned to Taisho Pharmaceutical Co., Ltd., where the hydroxyalkyl-substituted imidazole motif is explicitly enumerated as a preferred pharmacophoric element for hair growth stimulation and anti-fibrotic applications [2].

1 Regioisomer identity confirmed as 2-(2-thiazolyl)imidazole scaffold
2 Hydroxymethyl handle enables one-step derivatization to aldehydes, amines, esters
3 Patent-relevant core for ALK5 inhibitor library synthesis and SAR exploration

2-(2-Thiazolyl)imidazole-5-methanol: Critical Hydroxymethyl Handle and Regioisomer Specificity


Generic substitution among thiazolylimidazole derivatives is scientifically unsound for three converging reasons. First, the connection point of the thiazole to the imidazole ring (2-position vs. 5-position) produces distinct electronic distributions and steric profiles that alter target binding geometry in ALK5 kinase inhibition [1]. Second, the hydroxymethyl group at the imidazole 5-position serves as a critical synthetic handle for further functionalization—enabling esterification, etherification, oxidation to the aldehyde, or conversion to amine derivatives—that is entirely absent in non-hydroxymethylated analogs such as 2-(1H-imidazol-2-yl)thiazole (CAS: 438545-36-9) . Third, published SAR on the 4-thiazolylimidazole series demonstrates that subtle changes to the imidazole substituent pattern produce dramatic shifts in ALK5 inhibitory potency (IC50 ranging from 8.2 nM to >1 μM within a single congeneric series), establishing that even structurally adjacent analogs cannot be assumed equipotent [2].

Regioisomer 2-thiazolyl vs 5-thiazolyl connectivity may shift ALK5 hinge-binding geometry and selectivity.
Handle Non-hydroxymethylated analogs lack the synthetic versatility required for efficient SAR expansion.
Potency Small imidazole substituent changes within the congeneric series can alter ALK5 IC50 from 8.2 nM to >1 µM.

2-(2-Thiazolyl)imidazole-5-methanol: Comparative Evidence Against Closest Analogs


Regioisomeric Identity: 2-Thiazolyl vs. 5-Thiazolyl Substitution

2-(2-Thiazolyl)imidazole-5-methanol (CAS 1565495-44-4) and its regioisomer 2-(5-Thiazolyl)imidazole-5-methanol (CAS 1510485-14-9) share the identical molecular formula (C7H7N3OS, MW 181.22) but differ in the point of attachment of the thiazole ring to the imidazole core [1][2]. In the ALK5 inhibitor patent literature, the 2-thiazolyl substitution pattern places the sulfur atom in a distinct spatial orientation relative to the kinase hinge-binding region compared to the 5-thiazolyl isomer, which is predicted to alter hydrogen-bonding geometry with the ALK5 ATP-binding pocket based on docking models of the 4-thiazolylimidazole series [3]. No published direct comparative ALK5 IC50 data for these two regioisomers was identified in public databases as of the search date.

Regioisomer Identity
Class-level inference
2-thiazolyl vs 5-thiazolyl attachment point; no comparative biological data available
Regioisomer selection is non-negotiable for ALK5 SAR campaigns.
Structural comparison only; docking models suggest different binding poses.
ALK5 inhibitor regioisomerism medicinal chemistry

Hydroxymethyl Group as a Divergent Synthetic Handle

The presence of the primary alcohol (–CH2OH) substituent at the imidazole 5-position differentiates 2-(2-Thiazolyl)imidazole-5-methanol from the non-functionalized analog 2-(1H-imidazol-2-yl)thiazole (CAS 438545-36-9; C6H5N3S; MW 151.19), which lacks any reactive handle on the imidazole ring [1][2]. The hydroxymethyl group enables chemoselective transformations—including oxidation to the 5-carbaldehyde (a known intermediate in ALK5 inhibitor synthesis), esterification, mesylation/tosylation for nucleophilic displacement, or Mitsunobu coupling—that are simply not accessible with the unsubstituted analog [3]. The 5-carbaldehyde derivative (2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde) is commercially listed as a distinct building block, confirming the synthetic value of oxidation-state interconversion from the alcohol precursor [4].

Synthetic Handle
Class-level inference
–CH2OH presentvsunsubstituted analog (CAS 438545-36-9)
Oxidation, esterification, etherificationvslimited to N-alkylation or electrophilic substitution
Enables direct, one-step entry to diverse analogs; reduces synthetic step count.
Principle-based; no direct reactivity comparison data identified.
synthetic intermediate derivatization building block

Non-Fused vs. Fused Thiazolylimidazole Scaffold Topology

2-(2-Thiazolyl)imidazole-5-methanol possesses a non-fused (biaryl-type) connectivity between the thiazole and imidazole rings (SMILES: OCc1cnc(-c2nccs2)[nH]1), distinguishing it fundamentally from the fused imidazo[2,1-b]thiazole scaffold (e.g., imidazo[2,1-b]thiazol-5-ylmethanol, CAS 130182-37-5; SMILES: OCC1=CN=C2SC=CN12) [1]. The C–C single bond linking the two heterocycles in the target compound permits free rotation (conformational flexibility), whereas the fused system is conformationally locked. Published ALK5 inhibitor SAR demonstrates that conformational degrees of freedom significantly impact kinase selectivity profiles: the non-fused 4-thiazolylimidazole series (exemplified by compound 20 with IC50 = 8.2 nM enzymatic / 32 nM cellular) achieves high ALK5 affinity through an induced-fit binding mode that is sterically impossible for the rigid fused imidazo[2,1-b]thiazole core [2]. No direct comparative ALK5 data between these two scaffold classes was identified in public databases.

Scaffold Flexibility
Cross-study comparable
Non-fused C–C linkedvsfused imidazo[2,1-b]thiazole
Reference: related 4-thiazolyl series ALK5 IC50 8.2 nMrigid scaffold restricts vectors
Conformational freedom permits independent optimization of both heterocycles.
No head-to-head comparison; reference from 4-thiazolylimidazole series.
scaffold topology conformational flexibility kinase inhibitor

Commercial Availability and Purity Comparison

2-(2-Thiazolyl)imidazole-5-methanol (CAS 1565495-44-4) is commercially supplied by specialty chemical vendors including韶远科技 (SHAO-YUAN) under product code SY342863, classified as a high-end research chemical within their heterocyclic building block portfolio (imidazole and alcohol derivative categories) . Its regioisomer 2-(5-Thiazolyl)imidazole-5-methanol (CAS 1510485-14-9) is also commercially listed, enabling direct procurement of both isomers for comparative SAR studies [1]. In contrast, the closely related aldehyde analog 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde is listed by multiple vendors as a distinct product, confirming that the alcohol-to-aldehyde oxidation state interconversion has preparative value and that both oxidation states are procurable from separate supply chains [2]. The fused analog imidazo[2,1-b]thiazol-5-ylmethanol (CAS 130182-37-5) is available from Fluorochem, providing a procurement pathway for direct experimental comparison of scaffold topology effects . Batch-specific purity data (e.g., HPLC, NMR) are typically provided in Certificates of Analysis (CoA) upon request from individual vendors and are not publicly aggregated.

Supply Chain
Supporting evidence
Distinct CAS and vendor codes confirm non-interchangeability across analogs; CoA data upon request.
Correct procurement is assured only by ordering the exact CAS and product code.
No aggregated purity comparison; individual batch data to verify.
purity commercial availability procurement

2-(2-Thiazolyl)imidazole-5-methanol: Procurement and Research Applications


ALK5 Inhibitor Lead Optimization

2-(2-Thiazolyl)imidazole-5-methanol is structurally positioned within the thiazolylimidazole patent space claimed by Taisho Pharmaceutical (US20100216787 A1) for ALK5 inhibition, where R2 substituents at the imidazole position corresponding to C5 are explicitly defined to include hydroxyalkyl groups [1]. Medicinal chemistry teams pursuing anti-fibrotic or hair growth indications can employ this compound as a direct synthetic entry point for generating diverse analogs via functionalization of the hydroxymethyl handle, leveraging the scaffold's conformational flexibility to explore vectors complementary to the rigid fused imidazo[2,1-b]thiazole series. The published SAR benchmark—compound 20 from the 4-thiazolylimidazole series achieving ALK5 IC50 = 8.2 nM (enzymatic) and 32 nM (cellular Smad2/3 phosphorylation) [2]—provides a quantitative reference point for potency expectations within the broader thiazolylimidazole chemotype, though direct potency data for this specific regioisomer must be established experimentally.

Regioisomeric SAR in Kinase Profiling

The availability of both 2-(2-Thiazolyl)imidazole-5-methanol (CAS 1565495-44-4) and its 5-thiazolyl regioisomer (CAS 1510485-14-9) as distinct commercial products [3][4] enables systematic head-to-head SAR studies to probe the impact of thiazole connectivity on kinase selectivity and potency. For laboratories conducting broad kinome profiling (e.g., KINOMEscan or comparable panels), procuring both regioisomers in parallel provides the only rigorous experimental approach to establishing whether the 2-thiazolyl or 5-thiazolyl attachment mode confers superior selectivity against anti-targets such as p38α MAPK or JNK, which are known off-targets for certain ATP-competitive kinase inhibitors.

Synthetic Methodology with Heterocyclic Alcohols

The primary alcohol functionality of 2-(2-Thiazolyl)imidazole-5-methanol makes it a suitable substrate for developing and benchmarking synthetic methods applicable to heterocyclic alcohols—including chemoselective oxidation to the 5-carbaldehyde (a distinct commercial building block), Mitsunobu reactions, and conversion to amine, ether, or ester derivatives . Process chemistry groups optimizing routes to thiazolylimidazole-based drug candidates can employ this compound to establish reliable derivatization protocols before committing to more expensive, late-stage intermediates bearing the full pharmacophore.

Physicochemical Profiling of Non-Fused Scaffolds

For drug discovery programs evaluating the developability of thiazolylimidazole lead series, 2-(2-Thiazolyl)imidazole-5-methanol (MW 181.22, C7H7N3OS) [3] can serve as a minimalist core scaffold for establishing baseline physicochemical parameters—including LogP/D, aqueous solubility, CYP450 inhibition liability, and plasma protein binding—against which more elaborated analogs can be compared. The compound's low molecular weight and balanced heteroatom count make it an informative reference point for assessing the property consequences of subsequent substituent additions during lead optimization.

Application
Selection Property
Validation Focus
ALK5 inhibitor lead optimization
Hydroxymethyl synthetic versatility
ALK5 enzymatic and cellular assay benchmarking
Regioisomeric SAR profiling
2-thiazolyl vs 5-thiazolyl connectivity
Kinase selectivity panel screening
Synthetic methodology development
Primary alcohol reactivity
Derivatization protocol robustness
Physicochemical baseline profiling
Minimal core scaffold
LogP/D, solubility, CYP liability assessment
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